1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzene
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Overview
Description
1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzene is an organic compound characterized by the presence of bromine, sulfur, and methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromothiophenol and 2-(methylsulfanyl)benzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 4-bromothiophenol is reacted with 2-(methylsulfanyl)benzyl chloride under reflux conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or THF.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Oxidation Reactions: Formation of sulfoxides and sulfones.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
- 4-Bromophenyl methyl sulfone
- 4-Bromo-1-methyl-2-(methylsulfonyl)benzene
- 1-Bromo-4-[(methylsulfanyl)methyl]benzene
Comparison: 1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzene is unique due to the presence of both bromine and sulfur atoms in its structure, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
1-bromo-4-[(2-methylsulfanylphenyl)methylsulfanyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrS2/c1-16-14-5-3-2-4-11(14)10-17-13-8-6-12(15)7-9-13/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWIVFKQIMCNJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CSC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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